molecular formula C10H11BrO B3245751 (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 171965-24-5

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No.: B3245751
CAS No.: 171965-24-5
M. Wt: 227.10 g/mol
InChI Key: GFAONWSTEKWMAV-JTQLQIEISA-N
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Description

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol (CAS: 173996-27-5) is a chiral tetrahydronaphthalene derivative with a bromine substituent at position 6 and a hydroxyl group at position 2 in the (S)-configuration. Its molecular formula is C₁₀H₁₁BrO, with a molecular weight of 227.1 g/mol . The compound is synthesized via reduction of the corresponding ketone precursor, 6-bromo-3,4-dihydronaphthalen-2(1H)-one, using phenyllithium, followed by column chromatography purification (Pentane/EtOAc gradient), yielding high purity (>98%) .

Properties

IUPAC Name

(2S)-6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10,12H,2,4,6H2/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAONWSTEKWMAV-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C[C@H]1O)C=CC(=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30741297
Record name (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171965-24-5
Record name (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30741297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol typically involves the bromination of 1,2,3,4-tetrahydronaphthalene followed by a hydroxylation step. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The hydroxylation step can be carried out using various oxidizing agents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products

    Oxidation: 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-one.

    Reduction: 1,2,3,4-Tetrahydronaphthalen-2-ol.

    Substitution: 6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-ol.

Scientific Research Applications

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and activity. The compound may modulate signaling pathways and biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol with structurally related compounds, focusing on substituent effects, synthesis, and applications.

Substituent Variations in the Tetrahydronaphthalen-ol Scaffold

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Synthesis Yield (If Reported) References
This compound 6-Br, 2-OH (S-configuration) C₁₀H₁₁BrO 227.1 >98% purity; research applications -
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-ol 6-F, 2-OH C₁₀H₁₁FO 166.2 High-purity grades (99–99.999%) -
6-Phenyl-1,2,3,4-tetrahydronaphthalen-2-ol 6-Ph, 2-OH C₁₆H₁₆O 224.3 85% yield via ketone reduction 85%
6-(Benzyloxy)-2-bromo-1,2,3,4-tetrahydronaphthalen-1-ol 6-OBz, 2-Br, 1-OH C₁₇H₁₇BrO₂ 333.23 >99% purity; enhanced lipophilicity -
(S)-8-Bromo-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine 8-Br, 2-NH-(R)-PhEt C₁₈H₂₁BrN 330.2 (LRMS) Inhibitor activity; chiral amine group -

Detailed Analysis of Analogous Compounds

Halogen-Substituted Analogs
  • American Elements supplies this compound in ultra-high purity (up to 99.999%), making it suitable for sensitive applications .
  • (S)-8-Bromo-N-((R)-1-phenylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine :
    The bromine at position 8 and the chiral phenylethylamine group distinguish this compound. Its LRMS ([M+H]+ = 330.2) and inhibitory activity suggest utility in enzyme or receptor targeting, though the amine group increases basicity compared to the hydroxyl in the parent compound .

Aromatic and Alkoxy-Substituted Analogs
  • 6-Phenyl-1,2,3,4-tetrahydronaphthalen-2-ol :
    Substituting bromine with a phenyl group introduces significant steric bulk, which may hinder rotational freedom or substrate binding in biological systems. Synthesized in 85% yield via phenyllithium-mediated reduction, this analog is valuable for probing steric effects in SAR studies .

  • However, the hydroxyl at position 1 instead of 2 alters hydrogen-bonding interactions .

Biological Activity

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol is a brominated tetrahydronaphthalene derivative with potential biological activities that have garnered interest in medicinal chemistry. This compound features a unique structure that combines a bromine atom and a hydroxyl group, which may influence its interaction with biological targets.

  • Molecular Formula : C10_{10}H11_{11}BrO
  • Molecular Weight : 227.10 g/mol
  • CAS Number : 171965-24-5

Synthesis

The synthesis of this compound typically involves:

  • Bromination of 1,2,3,4-tetrahydronaphthalene using bromine or N-bromosuccinimide (NBS).
  • Hydroxylation , often achieved using oxidizing agents like osmium tetroxide or potassium permanganate under controlled conditions.

The biological activity of this compound may be attributed to its ability to interact with specific receptors or enzymes. The presence of the bromine atom and hydroxyl group enhances its binding affinity and modulates various biochemical pathways.

Potential Therapeutic Applications

Research indicates that this compound may exhibit:

  • Anti-inflammatory properties : Suggested by its interaction with inflammatory pathways.
  • Anticancer activity : Preliminary studies have indicated potential effects on cancer cell lines .

In Vitro Studies

A study examining the effects of this compound on cancer cell lines demonstrated significant inhibition of cell proliferation. The compound was tested against various cancer types, showing dose-dependent effects that warrant further investigation into its mechanisms .

Molecular Docking Studies

In silico molecular docking studies have been conducted to predict the binding interactions of this compound with target proteins. These studies suggest that the compound can effectively bind to active sites of certain enzymes involved in cancer progression .

Comparison with Similar Compounds

Compound NameKey FeaturesPotential Activity
6-Bromo-1,2,3,4-tetrahydronaphthaleneLacks hydroxyl groupDifferent reactivity
1,2,3,4-Tetrahydronaphthalen-2-olLacks bromine atomAltered biological activity
6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-olSubstituted with methoxy groupVaries in chemical behavior

Q & A

Q. What are the optimal synthetic routes for (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol, and how can reaction yields be improved?

Methodological Answer :

  • Key Steps :
    • Bromination : Introduce bromine at the 6-position of a tetralin precursor using bromine (Br₂) in dichloromethane under inert atmosphere, with boron trifluoride (BF₃) as a catalyst .
    • Chirality Control : Employ asymmetric reduction (e.g., Sharpless epoxidation or enzymatic resolution) to ensure the (2S)-configuration.
    • Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to isolate enantiomerically pure product.
  • Yield Optimization :
    • Adjust stoichiometry of Br₂ (1.1–1.3 equivalents) to minimize side reactions.
    • Monitor reaction temperature (0–20°C) to prevent over-bromination .

Q. How can the purity and structural identity of this compound be confirmed?

Methodological Answer :

  • Analytical Techniques :
    • NMR Spectroscopy : Compare experimental ¹H/¹³C NMR data with computed values (e.g., PubChem’s predicted shifts) to confirm aromatic protons (δ 6.8–7.2 ppm) and hydroxyl resonance (δ 1.5–2.5 ppm) .
    • Mass Spectrometry (MS) : Validate molecular weight (225.08 g/mol) via high-resolution MS (HRMS) to distinguish from brominated byproducts .
    • HPLC : Use reverse-phase C18 columns (acetonitrile/water mobile phase) to assess purity (>98%) and detect diastereomeric impurities.

Q. What experimental strategies ensure the stereochemical integrity of the (2S)-configuration during synthesis?

Methodological Answer :

  • Chirality Verification :
    • Chiral HPLC : Employ a Chiralpak AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers.
    • Optical Rotation : Compare experimental [α]D²⁵ values with literature data for (2S)-configured analogs.
    • X-ray Crystallography : Resolve crystal structures of intermediates (e.g., brominated tetralone precursors) to confirm spatial arrangement .

Q. What safety protocols are critical when handling this compound?

Methodological Answer :

  • Hazard Mitigation :
    • PPE : Use nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact.
    • Ventilation : Work in a fume hood due to volatile brominated intermediates .
    • Storage : Keep in amber glass vials at 2–8°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data between experimental and computational predictions?

Methodological Answer :

  • Root Cause Analysis :
    • Solvent Effects : Re-run NMR in deuterated DMSO to assess hydrogen bonding’s impact on hydroxyl proton shifts.
    • Conformational Dynamics : Perform DFT calculations (e.g., Gaussian 16) to model rotational barriers and predict splitting patterns .
    • Impurity Screening : Use LC-MS to detect trace oxidants (e.g., brominated ketones) that may skew integration ratios .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer :

  • Experimental Design :
    • Kinetic Studies : Monitor reaction rates (UV-Vis or GC-MS) under varying temperatures to determine activation energy (Eₐ).
    • Isotopic Labeling : Substitute ⁷⁹Br with ⁸¹Br via halogen exchange to track regioselectivity in SNAr reactions.
    • Computational Modeling : Use M06-2X/cc-pVDZ to map transition states and identify steric effects from the tetralin backbone .

Q. How do solvent polarity and proticity influence the compound’s stability and reactivity?

Methodological Answer :

  • Systematic Evaluation :
    • Solvent Screening : Test stability in aprotic (THF, DMF) vs. protic (MeOH, H₂O) solvents via accelerated degradation studies (40°C, 72 hrs).
    • Kinetic Profiling : Compare hydrolysis rates using LC-MS to quantify degradation products (e.g., dihydroxy tetralin derivatives).
    • QSAR Modeling : Correlate solvent polarity (log P) with reaction outcomes to predict optimal media for Suzuki couplings .

Q. What structure-activity relationship (SAR) studies are feasible for this compound in medicinal chemistry?

Methodological Answer :

  • SAR Framework :
    • Substituent Variation : Synthesize analogs with Cl, F, or NO₂ at the 6-position to assess electronic effects on bioactivity .
    • Biological Assays : Test inhibitory potency against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
    • Docking Simulations : Use AutoDock Vina to predict binding modes based on the bromine atom’s van der Waals interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol
Reactant of Route 2
(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol

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